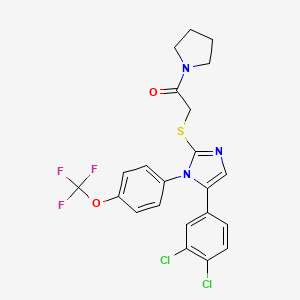![molecular formula C31H34N2O7 B2737997 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid CAS No. 2137057-10-2](/img/structure/B2737997.png)
2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (FMOC) group, which is commonly used as an amino-protecting group in peptide synthesis . The FMOC group can be de-blocked at room temperature by means of an insoluble polymeric reagent incorporating cyclic secondary amino-functions .
Synthesis Analysis
The synthesis of this compound likely involves the use of the FMOC group to protect amino groups during the synthesis process . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .Molecular Structure Analysis
The molecular structure of this compound is complex and includes several functional groups, including a fluoren-9-ylmethoxycarbonyl group, a piperidin-3-yl group, and a furan-3-carboxylic acid group .Chemical Reactions Analysis
The FMOC group in this compound can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .Aplicaciones Científicas De Investigación
Furan Carboxylic Acids and Derivatives in Metabolic Regulation
Furan carboxylic acids, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been studied for their presence in human metabolism and potential health implications. CMPF, for instance, is a metabolite associated with the consumption of fish oil and has been observed in patients with diabetes, suggesting a role in glucose metabolism and insulin secretion. It's been reported to be elevated in gestational diabetes mellitus (GDM) patients and correlated with blood glucose levels, glycated hemoglobin (HbA1c), and insulin secretion, indicating its potential impact on metabolic disorders (Yi et al., 2017; Zheng et al., 2016).
Role in Renal Function and Disease
Several studies have highlighted the accumulation of furan carboxylic acids in patients with renal failure, suggesting their involvement in uremic toxicity and potential as markers of renal function. These compounds, including CMPF, are strongly bound to albumin and not effectively removed by conventional hemodialysis, leading to their accumulation in uremic serum and potential contribution to the pathology of renal diseases (Niwa et al., 1988; Costigan et al., 1996).
Implications for Drug Metabolism and Disposition
Research into specific furan carboxylic acid derivatives, like the one mentioned, could provide valuable insights into drug metabolism, pharmacokinetics, and the potential for novel therapeutic targets. For instance, studies on drug metabolites that interact with receptors or enzymes could reveal mechanisms of action, resistance, or toxicity that are crucial for drug development and safety evaluation (Renzulli et al., 2011).
Propiedades
IUPAC Name |
2-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-15-8-9-20(17-32)33(18-27-25(28(34)35)14-16-38-27)30(37)39-19-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h4-7,10-14,16,20,26H,8-9,15,17-19H2,1-3H3,(H,34,35)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFRKKGRRODIKJ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)
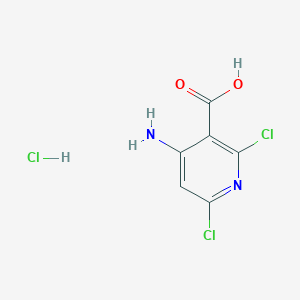
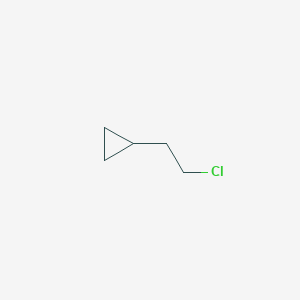
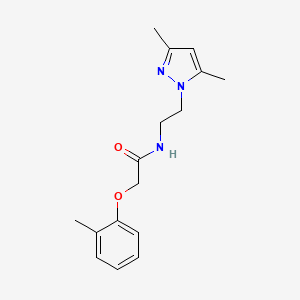
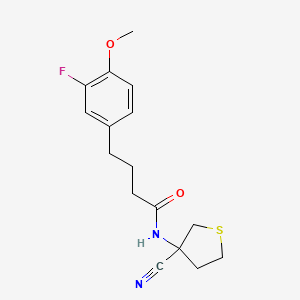
![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
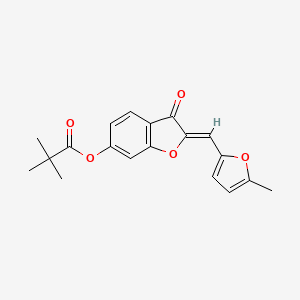
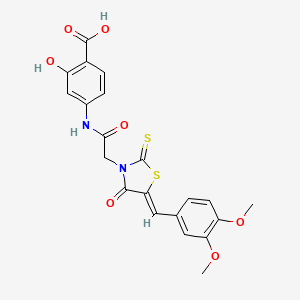
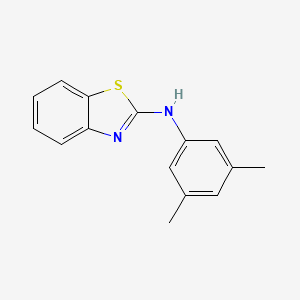
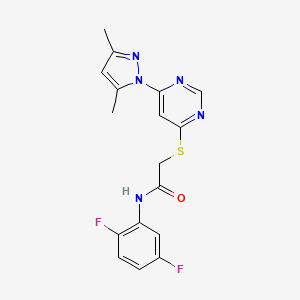
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)
